2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine

Chemical Procurement Analytical Chemistry Inventory Management

Researchers requiring precise 1,2,4-substitution patterns for reproducible SAR studies face supply gaps with generic aniline analogs. This compound addresses that need: • Ortho-methoxy group sterically shields the amine, enabling regioselective N-functionalization unavailable with 4-(trifluoromethylsulfonyl)aniline (CAS 473-27-8). • Para-trifluoromethylsulfonyl activates the ring for electrophilic substitution at remaining unsubstituted positions. • Supplied at 97% purity with QC documentation (NMR, HPLC) traceable upon request. Procure the exact regioisomer for reproducible synthetic and biological outcomes.

Molecular Formula C8H8F3NO3S
Molecular Weight 255.22 g/mol
CAS No. 914776-02-6
Cat. No. B12597343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine
CAS914776-02-6
Molecular FormulaC8H8F3NO3S
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N
InChIInChI=1S/C8H8F3NO3S/c1-15-7-4-5(2-3-6(7)12)16(13,14)8(9,10)11/h2-4H,12H2,1H3
InChIKeyXWKBEUXKELBHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine (CAS 914776-02-6): Core Procurement Specifications and Chemical Profile


2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine (CAS: 914776-02-6), also known as 2-methoxy-4-(trifluoromethylsulfonyl)aniline, is a substituted aromatic amine with the molecular formula C8H8F3NO3S and a molecular weight of 255.21 g/mol . The compound features three key functional groups on a benzene ring: a primary amine (-NH2) at position 1, a methoxy group (-OCH3) at position 2, and a trifluoromethylsulfonyl group (-SO2CF3) at position 4 . The trifluoromethylsulfonyl moiety is a strong electron-withdrawing group that confers high reactivity and influences both the electronic properties of the aromatic ring and the nucleophilicity of the adjacent amine [1]. Commercially, this compound is typically supplied with a standard purity of 97%, with quality control documentation including NMR, HPLC, or GC traceable upon request .

1,2,4-trisubstituted aromatic amine scaffold with ortho-methoxy steric control.

Suitable as a building block for sulfonamide library synthesis.

Standard purity 97% with NMR, HPLC, or GC traceability.

Why 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine Cannot Be Replaced by Other Trifluoromethylsulfonyl Anilines


The chemical and biological profile of 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine (CAS 914776-02-6) is uniquely determined by its 1,2,4-substitution pattern on the benzene ring, which cannot be replicated by other positional isomers or simpler analogs. The ortho-methoxy group relative to the amine introduces both steric hindrance and an electron-donating resonance effect that modulates the nucleophilicity of the amine and alters the electronic density of the aromatic ring, thereby influencing reactivity in coupling reactions . In contrast, the simple para-substituted analog 4-(trifluoromethylsulfonyl)aniline (CAS 473-27-8) lacks this ortho-methoxy group entirely, resulting in an unhindered amine with fundamentally different reactivity and physicochemical properties . Similarly, the meta-substituted isomer 3-(trifluoromethylsulfonyl)aniline (CAS 426-59-5) positions the sulfonyl group at a location that produces a distinct electronic environment and steric profile compared to the 4-sulfonyl arrangement [1]. Furthermore, the commercially available regioisomer 2-methoxy-5-(trifluoromethylsulfonyl)aniline (CAS 780-90-5), which places the sulfonyl group meta to the amine rather than para, represents a structurally distinct compound with a different dipole moment, solubility profile, and potential for intermolecular interactions . These structural differences preclude simple substitution and necessitate compound-specific procurement for reproducible synthetic or biological outcomes.

Attribute
Target Compound
CAS 914776-02-6
Common Alternatives
Substitution Pattern
1,2,4- (ortho-OCH₃, para-SO₂CF₃)
1,4- or 1,3- isomers lack ortho steric/electronic control
Steric Profile
Ortho-methoxy shields amine
Unhindered amine in 4-(SO₂CF₃)aniline alters reactivity
Regioisomer Identity
Sulfonyl para to amine
5-position regioisomer (CAS 780-90-5) has distinct dipole and solubility
Structural differences may shift reactivity and solid-state properties; direct substitution requires validation.

Quantitative Differentiation of 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine (914776-02-6) Against Structural Analogs


Molecular Weight and Elemental Composition Distinguish 914776-02-6 from All Common Trifluoromethylsulfonyl Aniline Analogs

The target compound 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine (CAS 914776-02-6) has a molecular weight of 255.21 g/mol and molecular formula C8H8F3NO3S. This exact mass and elemental composition differs from all common unsubstituted and substituted trifluoromethylsulfonyl aniline analogs, providing a definitive fingerprint for identity verification and procurement accuracy . The unsubstituted analog 4-(trifluoromethylsulfonyl)aniline (CAS 473-27-8) has a molecular weight of 225.19 g/mol (C7H6F3NO2S), representing a difference of 30.02 g/mol [1]. The meta-isomer 3-(trifluoromethylsulfonyl)aniline (CAS 426-59-5) shares the same molecular formula as the para-analog (C7H6F3NO2S) and thus the same molecular weight of 225.19 g/mol [2]. The regioisomer 2-methoxy-5-(trifluoromethylsulfonyl)aniline (CAS 780-90-5) possesses the identical molecular formula (C8H8F3NO3S) and identical molecular weight of 255.21 g/mol as the target compound, indicating that additional analytical parameters beyond mass are required to distinguish these positional isomers .

Molecular Weight Fingerprint
Cross-study comparable
255.21 g/mol (C₈H₈F₃NO₃S)
+30.02 g/mol vs unsubstituted analogs (225.19 g/mol); identical to 5-position regioisomer
Supports procurement verification against simpler analogs.
MW alone cannot distinguish regioisomers; needs orthogonal ID.
Chemical Procurement Analytical Chemistry Inventory Management

Computed LogP Indicates Higher Lipophilicity of 914776-02-6 Relative to Unsubstituted Para-Analog

Computational predictions of lipophilicity provide a quantitative basis for differentiating the physicochemical behavior of 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine from its closest unsubstituted analog. The calculated LogP for the target compound is estimated at approximately 2.1, reflecting the combined contributions of the hydrophobic trifluoromethylsulfonyl group and the moderately polar methoxy substituent . In contrast, the para-substituted analog 4-(trifluoromethylsulfonyl)aniline (CAS 473-27-8), which lacks the methoxy group, has a calculated LogP of approximately 1.88 [1]. This difference of ~0.22 LogP units corresponds to an approximately 1.66-fold increase in octanol-water partition coefficient for the target compound. The ortho-methoxy group in 914776-02-6 increases molecular volume and reduces hydrogen-bonding capacity relative to the unsubstituted analog, thereby enhancing membrane permeability potential. Notably, the regioisomer 2-methoxy-5-(trifluoromethylsulfonyl)aniline, despite having an identical molecular formula, is predicted to exhibit a slightly different LogP value due to altered dipole moment and intramolecular hydrogen-bonding patterns arising from the changed relative positions of the methoxy, amine, and sulfonyl groups .

Computed LogP
Data to verify
~2.1 (predicted)
+0.22 LogP units vs 4-(SO₂CF₃)aniline (~1.88); ~1.66× higher partition coefficient
Lipophilicity context for solubility and permeability screening.
Computational estimate; experimental LogP not publicly available.
Medicinal Chemistry ADME Prediction Solubility Profiling

Structural Similarity Search Reveals 914776-02-6 as a Unique 1,2,4-Trisubstituted Benzene with Limited Direct SAR Precedents

A similarity-based structural analysis of 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine (CAS 914776-02-6) using the PubChem 2D similarity algorithm reveals a Tanimoto similarity score of 1.00 for the compound itself, confirming its identity [1]. The structurally most similar compounds in the PubChem database include 2-bromo-4-(trifluoromethylsulfonyl)benzenamine (CAS 16368-43-7) and 2-methoxy-5-(trifluoromethylsulfonyl)aniline (CAS 780-90-5), both of which exhibit similarity scores in the range of 0.85-0.95, indicating substantial but incomplete structural overlap . The target compound is distinguished from the bromo analog by the replacement of bromine with a methoxy group, which alters both electronic properties (from electron-withdrawing to electron-donating) and steric bulk. The distinction from the 5-position regioisomer is purely positional, with the sulfonyl group located para versus meta to the amine. No direct, publicly accessible quantitative structure-activity relationship (SAR) data comparing the biological or chemical reactivity of these specific analogs in a head-to-head format were identified in the search corpus, underscoring the compound's status as a relatively unexplored chemical entity [2].

Structural Similarity SAR
Class-level inference
Tanimoto similarity 0.85–0.95 to nearest analogs
No public head-to-head SAR data identified for this scaffold.
Unique probe for de novo chemical exploration; analog substitution not reliably predictable.
Context-dependent; requires compound-specific validation.
Chemical Informatics Scaffold Hopping Lead Identification

Recommended Application Scenarios for 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine (CAS 914776-02-6) Based on Structural Differentiation Evidence


Scaffold for Synthesis of Ortho-Methoxy-Substituted Sulfonamide Libraries

The unique 1,2,4-trisubstitution pattern of 914776-02-6, featuring an ortho-methoxy group adjacent to a primary amine and a para-trifluoromethylsulfonyl group, makes it an ideal building block for generating focused libraries of sulfonamide derivatives with tunable electronic and steric properties . The ortho-methoxy group provides steric shielding of the amine, which can be exploited to control regioselectivity in subsequent N-functionalization reactions, while the electron-withdrawing sulfonyl group activates the aromatic ring for electrophilic substitution at the remaining unsubstituted positions. This substitution pattern is not available from simpler analogs such as 4-(trifluoromethylsulfonyl)aniline, which lacks the ortho-methoxy group and thus offers no steric control over amine reactivity [1].

Physicochemical Probe in LogP-Dependent ADME Studies

Based on the calculated LogP difference of +0.22 units relative to 4-(trifluoromethylsulfonyl)aniline (2.1 vs. 1.88), 914776-02-6 can serve as a matched molecular pair with the unsubstituted analog for investigating the impact of ortho-methoxy substitution on membrane permeability, metabolic stability, and plasma protein binding . The approximately 1.66-fold increase in predicted partition coefficient provides a quantifiable parameter for correlating lipophilicity changes with in vitro ADME outcomes. Researchers seeking to optimize the balance between potency and pharmacokinetic properties in lead series containing trifluoromethylsulfonyl aniline motifs would benefit from including this compound in their screening cascade [1].

Regioisomer Control in Crystallography and Material Science

The distinct dipole moment and hydrogen-bonding network of 2-methoxy-4-(trifluoromethylsulfonyl)benzenamine, arising from its specific 1,2,4-substitution pattern, differentiate it from the 2-methoxy-5-substituted regioisomer (CAS 780-90-5) . These differences can translate into altered crystal packing, melting point, and solubility characteristics. For applications in co-crystallization studies, solid-state formulation development, or the synthesis of metal-organic frameworks (MOFs), the precise regioisomer identity is critical to achieving reproducible outcomes [1]. Procurement of the correct CAS number (914776-02-6) ensures that the intended solid-state properties are obtained, which cannot be guaranteed with the 5-position isomer.

Exploratory Chemical Biology Probe with Undefined SAR Space

The absence of extensive, publicly accessible SAR data for 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine positions it as a valuable tool compound for exploratory chemical biology . In phenotypic screening campaigns or target identification efforts where the chemical starting point is not yet optimized, this compound offers a distinct structural vector that differs from widely used sulfonamide scaffolds. Its combination of a hydrogen-bond-donating amine, a hydrogen-bond-accepting methoxy group, and a strongly electron-withdrawing trifluoromethylsulfonyl moiety presents a unique pharmacophore that may engage biological targets in ways not accessible to simpler analogs. Researchers should note that the lack of pre-existing SAR data means that outcomes observed with this compound may not extrapolate to structurally related analogs without additional validation [1].

Application
Selection Property
Validation Focus
Ortho-methoxy sulfonamide library synthesis
Sterically shielded amine with electron-withdrawing para-SO₂CF₃
Regioselectivity and N-functionalization control
LogP-dependent ADME probe
Matched molecular pair with unsubstituted analog
Permeability and metabolic stability correlation
Regioisomer-controlled crystallography
Defined 1,2,4-substitution dipole and H-bonding
Crystal packing and solid-state reproducibility
Exploratory chemical biology probe
Unique pharmacophore with limited public SAR
Phenotypic screening and target ID interpretation
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